molecular formula C12H11NO3 B11808986 5-(4-Ethylphenyl)oxazole-2-carboxylic acid

5-(4-Ethylphenyl)oxazole-2-carboxylic acid

Cat. No.: B11808986
M. Wt: 217.22 g/mol
InChI Key: AQKGDKYBSSDKOF-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)oxazole-2-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylbenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-2,5-dicarboxylic acid.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted oxazoles, reduced oxazole derivatives, and oxidized carboxylic acids.

Scientific Research Applications

5-(4-Ethylphenyl)oxazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-oxazole-2-carboxylic acid
  • 5-(4-Methylphenyl)oxazole-2-carboxylic acid
  • 5-(4-Chlorophenyl)oxazole-2-carboxylic acid

Uniqueness

5-(4-Ethylphenyl)oxazole-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(4-ethylphenyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-8-3-5-9(6-4-8)10-7-13-11(16-10)12(14)15/h3-7H,2H2,1H3,(H,14,15)

InChI Key

AQKGDKYBSSDKOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O

Origin of Product

United States

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